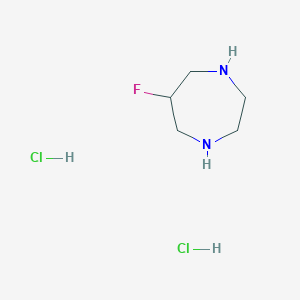

6-Fluoro-1,4-diazepane;dihydrochloride

Description

BenchChem offers high-quality 6-Fluoro-1,4-diazepane;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-1,4-diazepane;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-fluoro-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FN2.2ClH/c6-5-3-7-1-2-8-4-5;;/h5,7-8H,1-4H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDILEXUPQCYLNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(CN1)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of 6-Fluoro-1,4-diazepane dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and stability profile of 6-Fluoro-1,4-diazepane dihydrochloride, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. As a dihydrochloride salt of a fluorinated diazepane, this molecule presents unique characteristics that are critical to understand for its effective handling, formulation, and development as a potential therapeutic agent. The strategic incorporation of a fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making a thorough characterization of its stability a paramount step in the drug development process.[1][2][3]

Core Chemical and Physical Properties

6-Fluoro-1,4-diazepane dihydrochloride is a white to off-white solid. The presence of the fluorine atom and the dihydrochloride salt form dictates its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 2809997-63-3 | Internal Data |

| Molecular Formula | C₅H₁₁FN₂ · 2HCl | Internal Data |

| Molecular Weight | 191.07 g/mol | Internal Data |

| Appearance | White to off-white solid | Inferred |

| Solubility | Expected to be soluble in water.[4] | Inferred |

| Storage Temperature | Room Temperature, under inert atmosphere. | Inferred |

Stability Profile: A Multifaceted Analysis

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[5][6][7] For 6-Fluoro-1,4-diazepane dihydrochloride, the stability is influenced by its structural features: a saturated diazepane ring, a secondary amine, a primary amine (both protonated in the dihydrochloride salt), and a carbon-fluorine bond.

pH-Dependent Stability (Hydrolysis)

The 1,4-diazepane ring, particularly the amide-like bonds in some diazepine derivatives, can be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening.[8][9][10] For 6-Fluoro-1,4-diazepane, the saturated ring is expected to be more stable than its unsaturated counterparts. However, the presence of two amine groups suggests that the compound's stability will be pH-dependent.

Anticipated Degradation Pathways under Hydrolytic Stress:

-

Acidic Conditions: While the protonated amines are generally stable, extreme acidic conditions and elevated temperatures could potentially catalyze the cleavage of the C-N bonds within the diazepane ring.

-

Basic Conditions: In alkaline environments, the deprotonated free amine form would be present. This could potentially lead to other degradation pathways, though the saturated nature of the ring suggests a higher degree of stability compared to benzodiazepines which can undergo ring cleavage.[8]

Oxidative Stability

The secondary and primary amine functionalities in the 6-Fluoro-1,4-diazepane molecule are potential sites for oxidation. Exposure to oxidizing agents could lead to the formation of N-oxides or other degradation products. The fluorine substitution is not expected to directly influence oxidative stability at the nitrogen centers.

Thermal Stability

Fluorinated organic compounds can exhibit high thermal stability.[2][11][12][13] However, as a hydrochloride salt of an amine, the compound may be susceptible to degradation at elevated temperatures. Thermogravimetric analysis (TGA) would be the definitive method to determine its decomposition temperature.[12][13]

Potential Thermal Degradation:

At elevated temperatures, dehydrochlorination could occur, followed by potential rearrangement or polymerization of the resulting free base.

Photostability

Many pharmaceutical compounds are sensitive to light.[14] Photostability testing, as per ICH Q1B guidelines, is crucial.[15][16][17][18] The energy from UV or visible light can lead to the formation of reactive species and subsequent degradation. The C-F bond is very strong and not typically susceptible to photolytic cleavage. However, the amine functionalities could be involved in photochemical reactions.

Recommendations for Handling and Storage

Given the chemical nature of 6-Fluoro-1,4-diazepane dihydrochloride, the following handling and storage procedures are recommended:

-

Hygroscopicity Management: As a hydrochloride salt, the compound is likely to be hygroscopic.[19][20] It should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment to prevent water absorption, which could affect its physical and chemical stability.

-

Inert Atmosphere: To mitigate the risk of oxidation, especially for long-term storage, it is advisable to store the compound under an inert atmosphere, such as nitrogen or argon.

-

Light Protection: The compound should be protected from light to prevent potential photodegradation. Amber vials or storage in a dark place is recommended.

-

Temperature Control: Storage at room temperature is generally acceptable for the solid form. However, for solutions, refrigeration may be necessary to slow down potential degradation.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of 6-Fluoro-1,4-diazepane dihydrochloride, a series of forced degradation studies should be conducted. The goal is to achieve 5-20% degradation to ensure that the analytical methods are challenged with a sufficient amount of degradation products.[6]

Development of a Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[21]

Step-by-Step HPLC Method Development:

-

Column Selection: A C18 reversed-phase column is a good starting point for a polar compound like this.

-

Mobile Phase Optimization:

-

Start with a gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (acetonitrile or methanol).

-

The dihydrochloride salt form suggests that the compound will be ionized at acidic to neutral pH, which is favorable for reversed-phase chromatography.

-

-

Detection Wavelength: Determine the UV absorbance maximum of 6-Fluoro-1,4-diazepane dihydrochloride to ensure optimal sensitivity.

-

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can resolve the parent drug from all its degradation products.

Forced Degradation (Stress Testing) Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Forced degradation study workflow for 6-Fluoro-1,4-diazepane dihydrochloride.

Detailed Protocol for Forced Degradation Studies:

-

Preparation of Stock Solution: Prepare a stock solution of 6-Fluoro-1,4-diazepane dihydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Keep the solution at room temperature or gently heat (e.g., 40°C) for a specified period.

-

At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light for a specified period.

-

At each time point, withdraw a sample and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80°C. At specified time points, dissolve a portion of the solid for HPLC analysis.

-

Solution State: Heat the stock solution at 80°C. At specified time points, withdraw a sample, cool it to room temperature, and analyze by HPLC.

-

-

Photostability Testing:

-

Expose the solid compound and the solution to a light source that meets the requirements of ICH Q1B (e.g., a combination of cool white fluorescent and near-UV lamps).[16][18]

-

Ensure an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16]

-

A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

-

Analyze the samples by HPLC after the exposure period.

-

Characterization of Degradation Products

Any significant degradation products observed in the HPLC analysis should be characterized.

-

LC-MS: Liquid chromatography-mass spectrometry is invaluable for determining the molecular weights of the degradation products, providing initial clues to their structures.

-

NMR Spectroscopy: For definitive structural elucidation, isolation of the degradation products followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary. ¹H, ¹³C, and especially ¹⁹F NMR will be highly informative for this fluorinated compound.[22][23][24][25]

Potential Degradation Pathways

Based on the structure of 6-Fluoro-1,4-diazepane, the following diagram illustrates a hypothetical degradation pathway.

Caption: Hypothetical degradation pathways for 6-Fluoro-1,4-diazepane.

Conclusion

A thorough understanding of the chemical properties and stability of 6-Fluoro-1,4-diazepane dihydrochloride is fundamental for its successful development as a pharmaceutical candidate. This guide has outlined the key physicochemical characteristics, potential degradation pathways, and detailed experimental protocols for a comprehensive stability assessment. By following a systematic approach to forced degradation studies and employing robust, stability-indicating analytical methods, researchers can gain critical insights into the molecule's behavior under various stress conditions. This knowledge is not only a regulatory requirement but also invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of the final drug product.

References

-

Blessy, M., Ruchi D. Patel, Prajesh N. Prajapati, and Y. K. Agrawal. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis 4, no. 3 (2014): 159-165. [Link]

-

BioBoston Consulting. "Guide to Photostability Testing: ICH Guidelines." (2024). [Link]

-

ICH Harmonised Tripartite Guideline. "STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B." (1996). [Link]

-

Nuvolak. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." (2026). [Link]

-

ResearchGate. "ICH guideline for photostability testing: Aspects and directions for use." (2025). [Link]

-

ACG. "What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing." (2022). [Link]

-

IKEV. "ICH Q1B Guideline Photostability Testing of New Drug Substances and Products." [Link]

-

Sharp. "Forced degradation studies: A critical lens into pharmaceutical stability." (2025). [Link]

-

Q-Lab. "Understanding ICH Photostability Testing." [Link]

-

Eawag-BBD. "Diazepam Degradation Pathway." (2011). [Link]

-

Royal Society of Chemistry. "Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs." [Link]

-

PubMed Central. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." [Link]

-

Biomedical Journal of Scientific & Technical Research. "Forced Degradation – A Review." (2022). [Link]

-

PubMed. "Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III)." [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. "The Expanding Role of Fluorinated Heterocycles in Chemical Synthesis." (2026). [Link]

-

ResearchGate. "Kinetic and mechanistic studies on the hydrolysis and photodegradation of diazepam and alprazolam." (2025). [Link]

-

Taylor & Francis Online. "Key developments in fluorinated heterocycles." (2025). [Link]

-

MDPI. "Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics." (2025). [Link]

-

ChemRxiv. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." (2025). [Link]

-

ACS Publications. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." (2010). [Link]

-

ResearchGate. "Proposed photodegradation pathway of DIZ." [Link]

-

ResearchGate. "NMR spectroscopic and theoretical studies on the isomerism of 1,5-benzodiazepin-2-one derivatives containing a perfluorinated side chain." [Link]

-

Reddit. "Why is hydrogen chloride in everything? : r/chemistry." (2021). [Link]

-

Canadian Science Publishing. "Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as." (2024). [Link]

-

ResearchGate. "Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries." [Link]

-

PubMed Central. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." (2020). [Link]

-

ResearchGate. "Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors." [Link]

-

ResearchGate. "13 C nuclear magnetic resonance (NMR) spectrum (100 MHz, CD 3 OD) of the target compound." [Link]

-

The Hendrix Group, Inc. "Ammonium Chloride." [Link]

-

Canadian Science Publishing. "Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors." (2024). [Link]

-

MDPI. "Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry." (2025). [Link]

-

National Science Foundation. "Fluorine MAS NMR API revised." [Link]

-

Separation Science. "Analytical Techniques In Stability Testing." (2025). [Link]

-

PubMed. "The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS)." (2022). [Link]

-

ResearchGate. "Properties of Amines and their Hydrochloride Salt." [Link]

-

University of Glasgow Theses Service. "Amine hydrochloride salts : a problem in polyurethane synthesis." (2007). [Link]

-

ResearchGate. "Analysis and Investigations on Synthesis and Biological Evaluation of Certain Nitrogen Containing Heterocyclic Compounds." [Link]

-

Chromatography Online. "Analytical Methods to Determine the Stability of Biopharmaceutical Products." (2023). [Link]

-

Cheméo. "Chemical Properties of 6H-1,4-diazepine, hexahydro-6-methyl- (CAS 89582-17-2)." [Link]

-

KOPS - University of Konstanz. "Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes." [Link]

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. CAS 2227206-69-9: 1H-1,4-Diazepine, 6,6-difluorohexahydro-… [cymitquimica.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. acdlabs.com [acdlabs.com]

- 8. Diazepam Degradation Pathway [eawag-bbd.ethz.ch]

- 9. Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 15. biobostonconsulting.com [biobostonconsulting.com]

- 16. database.ich.org [database.ich.org]

- 17. researchgate.net [researchgate.net]

- 18. ikev.org [ikev.org]

- 19. pdf.smolecule.com [pdf.smolecule.com]

- 20. hghouston.com [hghouston.com]

- 21. sepscience.com [sepscience.com]

- 22. researchgate.net [researchgate.net]

- 23. par.nsf.gov [par.nsf.gov]

- 24. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. kops.uni-konstanz.de [kops.uni-konstanz.de]

The Strategic Integration of the 6-Fluoro-1,4-Diazepane Scaffold in Modern Medicinal Chemistry

The Rationale: Escaping Flatland with Fluorinated sp³ Scaffolds

In contemporary drug discovery, the transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures is a proven strategy to improve target selectivity and clinical success rates. The 1,4-diazepane (homopiperazine) ring is a highly versatile 7-membered aliphatic heterocycle that serves as an excellent 3D spacer and solubilizing group. However, its utility is often bottlenecked by two inherent physicochemical liabilities: high basicity and excessive conformational flexibility.

The strategic introduction of a fluorine atom at the C6 position to create 6-fluoro-1,4-diazepane elegantly resolves these issues. As a privileged building block, this fluorinated scaffold allows medicinal chemists to fine-tune pharmacokinetics, enhance membrane permeability, and pre-organize molecules for optimal receptor binding [[1]]().

Physicochemical Causality: The Impact of C6-Fluorination

The addition of a single fluorine atom to the 1,4-diazepane core triggers profound stereoelectronic and inductive effects that fundamentally alter the molecule's behavior in biological systems.

Inductive pKa Attenuation

Unsubstituted 1,4-diazepane is highly basic, with a predicted pKa of approximately 11.02 [[2]](). At physiological pH (7.4), it exists almost entirely in a protonated, cationic state, which severely restricts passive diffusion across lipophilic barriers such as the blood-brain barrier (BBB).

Fluorine is the most electronegative element. When positioned at C6, it exerts a strong

Stereoelectronic Conformational Pre-organization

The 7-membered diazepane ring is highly flexible, undergoing rapid pseudorotation among various twist-chair and boat conformations. This flexibility can lead to a high entropic penalty (

Fluorination introduces a strong stereoelectronic preference known as the gauche effect. The highly polarized C-F bond prefers to orient itself gauche to the C-N bonds or the nitrogen lone pairs. This stereoelectronic dictation restricts the ring's flexibility, "locking" the 7-membered ring into a preferred chair-like conformation where the fluorine atom typically occupies an equatorial position to minimize steric strain 3. This pre-organization reduces the entropic penalty upon target engagement, thereby enhancing the overall free energy of binding (

Comparative Scaffold Analysis

To guide scaffold selection, the quantitative impacts of sequential fluorination on the 1,4-diazepane core are summarized below.

| Physicochemical Property | 1,4-Diazepane (Homopiperazine) | 6-Fluoro-1,4-diazepane | 6,6-Difluoro-1,4-diazepane |

| Structural Modification | Unsubstituted 7-membered ring | Monofluorinated at C6 | Gem-difluorinated at C6 |

| Approximate pKa | ~11.02 2 | ~9.0 - 9.5 | ~7.5 - 8.0 |

| Conformational State | Highly flexible (pseudorotation) | Restricted (chair-like preference) 3 | Highly restricted (equatorial F) |

| Lipophilicity (LogD shift) | Baseline (Hydrophilic) | Moderate increase (+0.2 to +0.5) | Significant increase (+0.5 to +1.0) |

| Primary Medicinal Utility | Peripheral solubilizing spacer | BBB-penetrant, rigidified linker | Highly lipophilic, low-basicity core |

Strategic Applications in Drug Discovery

The unique profile of 6-fluoro-1,4-diazepane has led to its successful incorporation into several advanced therapeutic programs:

-

Kinase Inhibitors: The scaffold is heavily utilized in the design of Janus kinase (JAK1/JAK2/JAK3) inhibitors. The fluorinated ring acts as a rigidified, metabolically stable hinge-binding appendage that improves the pharmacokinetic half-life while maintaining high target affinity 4.

-

CNS-Penetrant Therapeutics: In the development of muscarinic M1 and M4 receptor agonists for neurological disorders, the 6-fluoro-1,4-diazepane moiety is employed to ensure sufficient blood-brain barrier penetration by suppressing the ionization of the basic amines at physiological pH [[5]]().

Validated Synthetic Methodology: C6-Fluorination Protocol

The synthesis of 6-fluoro-1,4-diazepane requires precision, particularly during the nucleophilic fluorination step. The following protocol describes the deoxyfluorination of a protected 1,4-diazepan-6-ol precursor using Diethylaminosulfur trifluoride (DAST), a standard and highly reliable methodology 6.

Step-by-Step Protocol

-

Precursor Preparation: Dissolve 200 mg (0.47 mmol) of 1,4-ditosyl-1,4-diazepan-6-ol in 5 mL of anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert argon atmosphere.

-

Fluorination Reagent Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 190 mg (1.18 mmol, ~2.5 equiv) of DAST dropwise via a syringe.

-

Reaction Propagation: Remove the ice bath and allow the resulting mixture to stir at room temperature (r.t.) overnight.

-

Quenching & Workup: Cool the flask back to 0°C and carefully quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate (

) until gas evolution ceases. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous -

Purification & Deprotection: Purify the intermediate via silica gel flash chromatography. Subsequent removal of the tosyl protecting groups (e.g., using HBr/AcOH or reductive cleavage) yields the free 6-fluoro-1,4-diazepane amine.

Mechanistic Causality & Self-Validating Systems

-

Anhydrous Conditions: DAST reacts violently with ambient moisture to generate highly corrosive hydrofluoric acid (HF). Anhydrous DCM and argon are non-negotiable to prevent reagent degradation and ensure safety.

-

Reaction Mechanism: DAST converts the secondary alcohol into a good leaving group, followed by an

displacement by the fluoride ion. This results in an inversion of stereochemistry at the C6 position (critical if starting from a chiral precursor). -

Self-Validating Checkpoints: The reaction is self-validating through

-NMR spectroscopy . Tracking the reaction via

Pharmacological Optimization Workflow

The following diagram illustrates the logical causality of integrating the 6-fluoro-1,4-diazepane scaffold into a drug discovery pipeline.

Logical workflow of 6-fluoro-1,4-diazepane integration in drug optimization.

References

-

6-Fluoro-1,4-diazepane | High-Quality Research Chemical , Benchchem. 1

-

EP2506716B1 - Novel tricyclic compounds (JAK Inhibitors) , Google Patents. 4

-

EP2721019B1 - Therapeutically Active Compositions and Their Methods of Use (DAST Synthesis) , European Patent Office / Googleapis. 6

-

US11834407B2 - Substituted cyclohexanes as muscarinic M1 receptor and/or M4 receptor agonists , Google Patents. 5

-

Homopiperazine - Physico-chemical Properties , ChemBK. 2

-

Buy 6,6-Difluoro-1,4-diazepane HBr salt | Conformational Analysis , Smolecule. 3

Sources

- 1. 6-Fluoro-1,4-diazepane|High-Quality Research Chemical [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Buy 6,6-Difluoro-1,4-diazepane HBr salt | 1422344-19-1 [smolecule.com]

- 4. EP2506716B1 - Novel tricyclic compounds - Google Patents [patents.google.com]

- 5. US11834407B2 - Substituted cyclohexanes as muscarinic M1 receptor and/or M4 receptor agonists - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to the Conformational Analysis of 6-Substituted-1,4-Diazepane Rings

Abstract

The 1,4-diazepane moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of biologically active compounds.[1][2] Its seven-membered ring endows it with significant conformational flexibility, a double-edged sword that offers broad chemical space exploration but complicates rational drug design. Understanding the three-dimensional arrangement of this ring system, particularly when substituted, is paramount as conformation directly governs molecular recognition and biological activity.[3][4] This guide provides an in-depth technical exploration of the conformational landscape of 1,4-diazepane rings bearing a substituent at the 6-position. We will dissect the primary analytical methodologies—NMR spectroscopy, X-ray crystallography, and computational modeling—offering not just protocols, but the causal reasoning behind their application to provide a holistic and validated understanding of this critical molecular scaffold.

The Intrinsic Flexibility of the 1,4-Diazepane Core

Seven-membered rings, unlike their more rigid six-membered cyclohexane counterparts, possess a greater number of low-energy conformations and smaller energy barriers for interconversion.[5][6] This conformational complexity is a defining feature.[6] The parent 1,4-diazepane ring can theoretically exist in several conformations, with the most energetically accessible being the Chair (C) , Boat (B) , and a family of intermediate Twist-Boat (TB) forms.[5][7]

The presence of two nitrogen atoms at positions 1 and 4 introduces unique geometric and electronic features compared to cycloheptane. The C-N bond lengths and C-N-C bond angles differ from their C-C and C-C-C equivalents, subtly altering the potential energy surface. Furthermore, the nitrogen atoms can act as hydrogen bond donors or acceptors and are sites for N-substitution, which further influences conformational preference. The interconversion between these forms often occurs rapidly at room temperature through a low-energy process known as pseudorotation.[6]

The Directing Influence of a C6-Substituent

The introduction of a substituent at the C6 position fundamentally alters the conformational equilibrium. The substituent breaks the molecule's symmetry and introduces steric and electronic effects that favor certain conformations over others. The primary energetic penalty to be avoided is the transannular interaction, a repulsive force between atoms across the ring.[8]

In a manner analogous to substituted cyclohexanes, a C6-substituent will preferentially occupy a position that minimizes steric clash with the rest of the ring.[9] In a Chair conformation, this would be a pseudo-equatorial position. In a Twist-Boat conformation, the substituent's impact is more complex, but the same principle of minimizing non-bonded interactions applies. The size, shape, and electronic nature of the substituent (e.g., a bulky alkyl group vs. a polar hydroxyl group) will dictate the precise energy difference between the conformers and the rate of their interconversion.

Below is a logical diagram illustrating the dynamic equilibrium between the principal conformers of a 6-substituted-1,4-diazepane.

Caption: Conformational equilibrium in 6-substituted-1,4-diazepanes.

Core Analytical Methodologies: A Trifecta for Conformational Validation

A robust conformational analysis relies on the synergistic use of solution-state, solid-state, and in-silico techniques. No single method provides a complete picture; their integration is key to a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View

NMR is the most powerful tool for studying the conformation and dynamics of molecules in solution, which most closely mimics the physiological environment.[10]

Causality: The analysis hinges on the fact that NMR parameters, specifically vicinal coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs), are exquisitely sensitive to molecular geometry. The Karplus relationship, while not strictly quantitative for flexible systems, establishes a clear correlation between the ³JHH value and the dihedral angle between two vicinal protons. NOEs provide through-space distance information between protons, which is critical for differentiating conformers.

-

Sample Preparation: Dissolve 5-10 mg of the 6-substituted-1,4-diazepane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent can influence conformational equilibrium and should be noted.

-

1D ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum. This provides initial information on chemical shifts and coupling patterns.

-

2D COSY (Correlation Spectroscopy) Acquisition: Run a gradient-selected COSY experiment to establish proton-proton connectivity, which is essential for unambiguous signal assignment.

-

2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) Acquisition: Acquire a 2D NOESY (for molecules with slower tumbling) or ROESY (for intermediate-sized molecules) spectrum. This is the key experiment for determining spatial proximity. Cross-peaks indicate that two protons are close in space (< 5 Å), providing crucial data to define the overall molecular shape.

-

Data Analysis:

-

Assign all proton signals using the COSY spectrum.

-

Measure the vicinal coupling constants (³JHH) from the 1D ¹H spectrum for protons on the diazepane ring.

-

Analyze the NOESY/ROESY spectrum to identify key through-space correlations. For example, a strong NOE between a pseudo-axial proton and another proton three bonds away (a 1,3-diaxial-like interaction) is a hallmark of a specific chair or boat conformation.

-

-

(Optional) Variable-Temperature (VT) NMR: If signals are broad or suggest dynamic exchange, acquire a series of ¹H NMR spectra at different temperatures (e.g., from -60 °C to +100 °C).[11][12] Coalescence of signals or the "freezing out" of distinct conformers at low temperatures provides thermodynamic and kinetic data about the interconversion process.

Caption: Workflow for NMR-based conformational analysis.

Single-Crystal X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[3] It serves as the ultimate benchmark for validating computationally derived structures.

Causality: By diffracting X-rays off a single crystal, one can determine the precise coordinates of every atom in the molecule (excluding hydrogens, which are typically placed at calculated positions). This yields exact bond lengths, bond angles, and, most critically for this work, torsion (dihedral) angles that define the ring's conformation.

-

Crystal Growth: This is often the most challenging step. Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. The cold stream minimizes thermal motion and radiation damage. Collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods or Patterson methods to get an initial electron density map and atomic model.

-

Refine the model by adjusting atomic positions and displacement parameters to achieve the best fit between the calculated and observed structure factors.

-

-

Structural Analysis: Analyze the final refined structure to extract precise geometric parameters: bond lengths, angles, and torsion angles. These torsion angles definitively describe the conformation of the 1,4-diazepane ring in the crystal lattice.[13][14]

Caption: Workflow for X-ray crystallography analysis.

Computational Chemistry: The In-Silico Energetic Landscape

Computational methods bridge the gap between the static solid-state picture and the dynamic solution-state average, providing crucial energetic information.[15][16]

Causality: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can accurately predict the geometries and relative electronic energies of different conformers.[16] This allows for the ranking of conformers by stability and the calculation of the energy barriers between them, explaining the dynamic behavior observed in VT-NMR. Advanced techniques like metadynamics can be used to thoroughly explore the complex potential energy surface of flexible seven-membered rings.[7][17]

-

Initial Conformer Search: Generate a diverse set of possible starting conformations for the 6-substituted-1,4-diazepane. This is often done using a lower-level, faster method like molecular mechanics (MM).

-

Geometry Optimization: Submit each of the low-energy conformers from the initial search to a full geometry optimization using a higher level of theory, typically DFT (e.g., B3LYP functional with a 6-31G* or larger basis set). This process finds the nearest local energy minimum for each starting structure.

-

Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Energy Analysis: Compare the final Gibbs free energies of all unique, stable conformers. The conformer with the lowest free energy is predicted to be the most abundant. The energy differences can be used to calculate the expected Boltzmann population of each conformer at a given temperature.

-

Transition State Search (Optional): To understand the interconversion pathways, perform transition state (TS) searches between stable conformers. This allows for the calculation of the activation energy barrier for ring inversion and other conformational changes.

Caption: Workflow for computational conformational analysis.

Data Synthesis: Building a Cohesive Model

The power of this multi-pronged approach lies in the integration of all data. The X-ray structure provides a validated starting point for DFT calculations. The calculated relative energies from DFT can then be used to interpret the averaged NMR data. For instance, if DFT predicts two low-energy conformers (e.g., a 70:30 mixture), the observed NMR coupling constants should be a weighted average of the values expected for the pure conformers.

Table 1: Representative Data for a Hypothetical 6-Methyl-1,4-diazepane

| Parameter | Chair (Equatorial Me) | Chair (Axial Me) | Twist-Boat |

| Relative Gibbs Free Energy (kcal/mol) | 0.00 | +2.5 | +1.8 |

| Predicted Population (298 K) | ~98% | <1% | ~2% |

| Key Torsion Angle (C5-C6-C7-N1) | ~ -60° | ~ -55° | ~ +80° |

| Characteristic ³J(H5a-H6a) | ~ 10-12 Hz (anti) | ~ 2-4 Hz (gauche) | Varies |

| Key NOE Contact | H6-axial to H5-axial/H7-axial | Me-axial to H5-axial/H7-axial | Complex |

Note: Values are illustrative examples based on established principles of conformational analysis.

Conclusion

The conformational analysis of 6-substituted-1,4-diazepane rings is a non-trivial but essential task for the rational design of novel therapeutics. Its inherent flexibility demands a rigorous, multi-faceted approach. By strategically combining high-resolution NMR spectroscopy for a solution-state view, single-crystal X-ray crystallography for a solid-state anchor, and computational chemistry for a detailed energetic map, researchers can build a self-validating and comprehensive model of the conformational landscape. This detailed understanding is indispensable for elucidating structure-activity relationships and ultimately for developing more potent and selective drug candidates.

References

-

Sagiroglugil, M., et al. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics, 163(12), 124114. [Link]

-

Sagiroglugil, M., et al. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics. [Link]

-

Jahn, M. K., et al. (2014). Pseudorotational Landscape of Seven-Membered Rings: The Most Stable Chair and Twist-Boat Conformers of Caprolactone. Angewandte Chemie International Edition, 53(42), 11332-11335. [Link]

-

Pawar, D. M., et al. (N/A). CONFORMATIONAL ANALYSIS OF SEVEN-MEMBERED RING LACTONES. Conference Proceeding. [Link]

-

Sagiroglugil, M., et al. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. ResearchGate. [Link]

-

Claramunt, R. M., et al. (2013). Molecular structure in the solid state by X-ray crystallography and SSNMR and in solution by NMR of two 1,4-diazepines. ResearchGate. [Link]

-

Katritzky, A. R., et al. (2010). 1,4-Diazepines. ResearchGate. [Link]

-

Cox, C. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 3094-3098. [Link]

-

Fanter, L., et al. (2017). Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. ResearchGate. [Link]

-

Kaczor, A. A., et al. (2011). A hybrid method for estimation of molecular dynamics of diazepam-density functional theory combined with NMR and FT-IR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 979-990. [Link]

-

Casier, O., et al. (2017). Conformation selectivity in the binding of diazepam and analogues to α1-acid glycoprotein. ResearchGate. [Link]

-

Sharma, S., et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

-

Souers, A. J., et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 13(4), 741-745. [Link]

-

Lomen, M., et al. (2012). HPLC Separation of Diazepam Conformers Coupled with Off-Line NMR Experiment. ResearchGate. [Link]

-

Zhang, L., et al. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E, 68(Pt 6), o1855. [Link]

-

Jones, P. G., et al. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2021(2), M1223. [Link]

-

Zhang, L., et al. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E, 68(Pt 6), o1855. [Link]

-

Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link]

-

Coleman, P. J., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315. [Link]

-

Sethuvasan, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 8(12), x231013. [Link]

-

Heravi, M. M., et al. (2016). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 21(3), 335. [Link]

-

Sharma, S., et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Drug Discovery Technologies. [Link]

-

Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88. [Link]

-

Smith, W. J., et al. (2018). NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines: Toward Isolable Atropisomeric Benzazepine Enantiomers. The Journal of Organic Chemistry, 83(17), 10134-10145. [Link]

-

Soderberg, T. (N/A). Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry. [Link]

-

Macmillan Group (2003). Conformational Analysis of Medium Rings. Macmillan Group Meeting. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. s3.smu.edu [s3.smu.edu]

- 7. researchgate.net [researchgate.net]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]

- 10. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 1,4-Ditosyl-1,4-diazepane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ifj.edu.pl [ifj.edu.pl]

- 16. A hybrid method for estimation of molecular dynamics of diazepam-density functional theory combined with NMR and FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Enhancing Metabolic Stability in Diazepane Derivatives Through Strategic Fluorination

Foreword: The Imperative of Metabolic Stability in Modern Drug Discovery

In the intricate journey of transforming a promising chemical entity into a viable therapeutic agent, metabolic stability stands as a critical gatekeeper. It dictates the compound's residence time in the body, influencing its bioavailability, dosing regimen, and overall therapeutic window.[1][2] A compound that is rapidly metabolized is often cleared from circulation before it can exert its desired pharmacological effect, necessitating higher or more frequent doses, which in turn can amplify the risk of off-target toxicity. The diazepane scaffold, a privileged structure in central nervous system (CNS) drug discovery, is no exception to this metabolic scrutiny.[3] While offering a versatile framework for targeting various receptors, diazepane derivatives are often susceptible to extensive metabolic transformation, primarily through oxidation by cytochrome P450 (CYP) enzymes.[4][5] This guide provides a deep dive into a powerful and widely adopted strategy to overcome this challenge: the strategic incorporation of fluorine to enhance metabolic stability, thereby optimizing the pharmacokinetic profile of diazepane-based drug candidates.

Part 1: The Mechanistic Underpinning of Fluorine's Metabolic Shielding Effect

The strategic replacement of a hydrogen atom with fluorine is a cornerstone of modern medicinal chemistry, employed to fine-tune a molecule's physicochemical and pharmacokinetic properties.[6][7][8] Its utility in bolstering metabolic stability stems from several key principles.

Blocking Metabolic "Soft Spots" through C-F Bond Strength

The primary mechanism by which fluorine enhances metabolic stability is by "shielding" metabolically labile positions on a molecule.[6][9] Phase I metabolism, largely driven by CYP enzymes, often involves the oxidation of C-H bonds to form hydroxylated metabolites.[10] These sites, commonly referred to as "metabolic soft spots," are frequently found on aromatic rings or at benzylic positions. The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy of ~485 kJ/mol) than a typical carbon-hydrogen (C-H) bond (~416 kJ/mol).[11] This high bond strength makes the C-F bond exceptionally resistant to the oxidative cleavage mechanisms employed by CYP enzymes.[5][6] By strategically placing a fluorine atom at a known or predicted site of metabolism on the diazepane scaffold, chemists can effectively block this metabolic pathway, forcing the body to rely on slower, alternative clearance mechanisms.[5][12]

Electronic Effects on Enzyme Recognition and Activity

Beyond simple bond strength, fluorine's extreme electronegativity exerts profound electronic effects that can modulate how a drug molecule interacts with metabolic enzymes.[6][13]

-

Altering pKa: Introducing fluorine near a basic nitrogen atom, a common feature in diazepane derivatives, can significantly lower its pKa (reduce basicity).[13] This change can alter the molecule's ionization state at physiological pH, which in turn can affect its affinity for the active site of a CYP enzyme, potentially reducing the rate of metabolism.[13]

-

Modulating Redox Potential: Fluorination can increase the oxidation potential of a molecule, making it a poorer substrate for the oxidative catalytic cycle of CYP enzymes. This electronic "deactivation" of the substrate slows the rate of metabolic conversion.

The following diagram illustrates the core principle of using fluorine to block common metabolic pathways in a hypothetical diazepane derivative.

Caption: Metabolic fate of a diazepane derivative with and without fluorination.

Part 2: Experimental Validation of Metabolic Stability

Theoretical advantages must be rigorously confirmed through empirical data. In vitro metabolic stability assays are indispensable tools in early drug discovery for this purpose.[1][2][14] The most common and foundational of these is the liver microsomal stability assay.

The Liver Microsomal Stability Assay: A Self-Validating System

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells.[4][15] The key to this system is that microsomes are a concentrated source of Phase I metabolic enzymes, particularly the CYP family, providing a robust and reproducible environment to predict in vivo hepatic clearance.[16][17]

Causality Behind Experimental Choices:

-

Why Liver Microsomes? The liver is the primary site of drug metabolism, and microsomes contain the highest concentration of CYP enzymes responsible for the majority of Phase I oxidative reactions.[4][17]

-

Why NADPH? The catalytic cycle of CYP450 enzymes is dependent on the reducing equivalents provided by the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate). Its inclusion is mandatory to initiate and sustain the metabolic reactions.[2][15]

-

Why 37°C? This is the physiological temperature of the human body, ensuring that enzyme kinetics are representative of in vivo conditions.[2][18]

-

Why Quench with Cold Acetonitrile? The reaction must be stopped precisely at each time point. Cold acetonitrile accomplishes this by precipitating the microsomal proteins (denaturing the enzymes) and halting all metabolic activity.[17][18]

-

Why LC-MS/MS? Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for quantifying small molecules in complex biological matrices.[19][20] It offers unparalleled sensitivity and specificity, allowing for the accurate measurement of the parent drug's concentration even after significant metabolism has occurred.[21][22]

Detailed Step-by-Step Protocol: Microsomal Stability Assay

This protocol is designed to compare the metabolic stability of a non-fluorinated diazepane derivative with its fluorinated analog.

Materials:

-

Test Compounds: Non-fluorinated and fluorinated diazepane derivatives (10 mM stock in DMSO).

-

Control Compounds: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) controls (10 mM stock in DMSO).

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL stock).

-

Phosphate Buffer (0.1 M, pH 7.4).

-

NADPH Regenerating System (contains NADPH, glucose-6-phosphate, and G6P-dehydrogenase).

-

Ice-cold Acetonitrile with an internal standard (e.g., Tolbutamide).

-

96-well incubation plates and collection plates.

-

Multichannel pipette, incubator, centrifuge.

-

LC-MS/MS system.

Procedure:

-

Preparation:

-

Thaw liver microsomes and NADPH regenerating system on ice.[23]

-

Prepare a 1 mg/mL working solution of HLM in phosphate buffer. Keep on ice.

-

Prepare a working solution of the NADPH system according to the manufacturer's instructions.

-

Prepare intermediate dilutions of test and control compounds in buffer to achieve a final incubation concentration of 1 µM.

-

-

Incubation Setup:

-

Add the appropriate volume of the HLM working solution to the wells of the incubation plate.

-

Add the diluted test and control compounds to their respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the system to reach thermal equilibrium.[23]

-

-

Initiating the Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "time zero" and "no-cofactor" controls. Mix thoroughly. This moment marks the start of the incubation.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture from the appropriate wells to a collection plate containing ice-cold acetonitrile with the internal standard.[16] The "time zero" sample is taken immediately after adding the NADPH solution.

-

The "no-cofactor" control (HLM + compound, but no NADPH) is sampled at the final time point to check for non-CYP mediated degradation.

-

-

Sample Processing:

-

After the final time point, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 mins) to pellet the precipitated proteins.[17]

-

Carefully transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

Data Analysis and Interpretation

The primary outputs of this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).

-

Calculate % Remaining: Determine the percentage of the parent compound remaining at each time point relative to the time zero sample.

-

Determine Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the resulting line is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k .

-

Calculate Intrinsic Clearance (CLint): This value represents the volume of liver blood cleared of the drug per unit time by metabolism. It is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]) .[1][16]

A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[2]

Illustrative Data Presentation

The following table presents hypothetical but representative data comparing a parent diazepane with its fluorinated analog, illustrating the expected outcome of strategic fluorination.

| Compound | Position of Fluorination | t½ (min) | CLint (µL/min/mg protein) | Predicted In Vivo Clearance |

| Parent Diazepane | N/A | 12 | 57.8 | High |

| Fluoro-Diazepane | para-phenyl | > 60 | < 11.6 | Low to Moderate |

This data clearly demonstrates the profound impact of fluorination. By blocking a key site of aromatic hydroxylation, the half-life is extended more than five-fold, and the intrinsic clearance is dramatically reduced.

Part 3: Advanced Assays and Workflow Integration

While the microsomal stability assay is a crucial first step, a comprehensive evaluation involves further studies.

CYP450 Inhibition Assays

It is critical to determine if the new fluorinated derivative inhibits major CYP isoforms (e.g., CYP3A4, 2D6, 2C9).[1][24] Inhibition can lead to dangerous drug-drug interactions (DDIs). Fluorogenic or LC-MS-based assays are used to determine the IC50 value for each key enzyme.[24][25][26] A high IC50 value is desirable, indicating a low potential for CYP inhibition.

Integrated Drug Discovery Workflow

The process of optimizing metabolic stability is iterative. The diagram below outlines a typical workflow in a drug discovery program.

Caption: Iterative workflow for optimizing metabolic stability via fluorination.

Conclusion and Future Perspectives

Strategic fluorination is an exceptionally effective and field-proven strategy for enhancing the metabolic stability of diazepane derivatives. By leveraging the unique strength of the carbon-fluorine bond and the electronic influence of fluorine, drug discovery teams can systematically block metabolic liabilities, extend a compound's half-life, and improve its overall pharmacokinetic profile.[6][8] The robust, self-validating in vitro assays described herein provide the essential data needed to guide this optimization process, enabling the rational design of safer and more efficacious medicines. As synthetic methodologies for precise fluorination continue to advance, the application of this powerful element will undoubtedly continue to shape the future of drug discovery.[27][28]

References

- Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan Source: Nuvisan URL

- Title: Modern Drug Metabolites Demand More from LC-MS/MS - Separation Science Source: Separation Science URL

- Title: Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec Source: WuXi AppTec URL

- Title: Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed Source: PubMed URL

- Title: LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom.

- Title: The Role of Fluorine in the Discovery and Optimization of CNS Agents - ResearchGate Source: ResearchGate URL

- Title: CYP450 inhibition assay (fluorogenic) - bienta.

- Title: Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - Taylor & Francis Source: Taylor & Francis Online URL

- Title: Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed Source: PubMed URL

- Title: Drug Metabolism Assays - BioIVT Source: BioIVT URL

- Title: METABOLISM OF FLUORINE-CONTAINING DRUGS - Annual Reviews Source: Annual Reviews URL

- Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC Source: National Center for Biotechnology Information URL

- Title: Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec Source: Evotec URL

- Title: Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - PMC Source: National Center for Biotechnology Information URL

- Title: Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF - ResearchGate Source: ResearchGate URL

- Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC Source: National Center for Biotechnology Information URL

- Title: How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse Source: Patsnap Synapse URL

- Title: Metabolism and Toxicity of Fluorine Compounds - PMC Source: National Center for Biotechnology Information URL

- Title: Application of Bioisosteres in Drug Design Source: Columbia University URL

-

Title: A CONVENIENT SYNTHESIS OF FLUORINE-CONTAINING DIHYDROBENZO[b][14][27]DIAZEPINOLS AND ITS APPLICATION TO A SYNTHESIS OF NOVEL N-SULF Source: HETEROCYCLES URL:

- Title: Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group - ePrints Soton - University of Southampton Source: University of Southampton URL

- Title: Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent Source: Agilent URL

- Title: LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC - NIH Source: National Center for Biotechnology Information URL

- Title: (PDF)

- Title: A Comparative Analysis of 2-(5-Fluoro-2-methoxyphenyl)

- Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.

- Title: The Importance of Fluorine in the Life Science Industry - CHIMIA Source: CHIMIA URL

- Title: Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC Source: National Center for Biotechnology Information URL

- Title: 19F-MRS Studies of Fluorinated Drugs in Humans - PubMed Source: PubMed URL

- Title: Microsomal Stability Assay - Creative Bioarray Source: Creative Bioarray URL

- Title: Full article: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL

- Title: Application Notes and Protocols for In Vitro Metabolic Stability Testing of Ethyl 8-(2-chlorophenyl)

- Title: Protocol for the Human Liver Microsome Stability Assay - ResearchGate Source: ResearchGate URL

- Title: Fluorine in drug discovery: Role, design and case studies Source: Pre-proof URL

- Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC Source: National Center for Biotechnology Information URL

- Title: In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats - PubMed Source: PubMed URL

- Title: Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed Source: PubMed URL

- Title: CYP450 Inhibition by Fluoroxene, An Early Anaesthetic, and Vinyl Fluoride - ResearchGate Source: ResearchGate URL

- Title: Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC Source: National Center for Biotechnology Information URL

- Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)

- Title: Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed Source: PubMed URL

- Title: Synthesis of Functionalized Azepines via Cu(I)

- Title: Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside Source: ScienceDirect URL

- Title: screen for cyp450 inhibitors using p450-glo™ luminescent cytochrome p450 assays - Promega Corporation Source: Promega Corporation URL

- Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective | Request PDF - ResearchGate Source: ResearchGate URL

Sources

- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. annualreviews.org [annualreviews.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. mdpi.com [mdpi.com]

- 9. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioivt.com [bioivt.com]

- 11. chimia.ch [chimia.ch]

- 12. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nuvisan.com [nuvisan.com]

- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. longdom.org [longdom.org]

- 20. agilent.com [agilent.com]

- 21. sepscience.com [sepscience.com]

- 22. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. protocols.io [protocols.io]

- 24. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 25. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to 6-Fluoro-1,4-Diazepane: Free Base vs. Dihydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 6-fluoro-1,4-diazepane, presenting a comparative study of its free base and dihydrochloride salt forms. While specific experimental data for 6-fluoro-1,4-diazepane is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of medicinal chemistry and provides field-proven methodologies for its synthesis, characterization, and handling. The guide is designed to be a practical resource for researchers, offering detailed experimental protocols and theoretical insights to enable the effective use of these compounds in drug discovery and development.

Introduction: The Significance of the 1,4-Diazepane Scaffold and Fluorine Substitution

The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antipsychotic, anxiolytic, and anticonvulsant agents.[1][2] The seven-membered ring system offers a flexible three-dimensional structure that can effectively interact with various biological targets.

The introduction of a fluorine atom into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties.[3] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins, and modulate lipophilicity and pKa, thereby affecting absorption, distribution, metabolism, and excretion (ADME) profiles.[3] In the context of the 1,4-diazepane scaffold, the incorporation of a fluorine atom at the 6-position is anticipated to impact the molecule's conformation and basicity, making a comparative study of its free base and salt forms essential for its development as a potential therapeutic agent.

The Dichotomy of Form: Free Base vs. Dihydrochloride Salt

The choice between using a free base or a salt form of an active pharmaceutical ingredient (API) is a critical decision in drug development. This section elucidates the fundamental differences and their practical implications.

6-Fluoro-1,4-Diazepane Free Base

The free base form of 6-fluoro-1,4-diazepane (CAS: 123187-94-0) possesses two secondary amine functionalities, which are basic in nature.

-

Chemical Structure:

Caption: Chemical structure of 6-fluoro-1,4-diazepane free base.

-

Physicochemical Properties (Predicted): Due to the lack of extensive experimental data, the following are predicted properties.

| Property | Predicted Value | Source |

| Molecular Formula | C₅H₁₁FN₂ | Guidechem[4] |

| Molecular Weight | 118.15 g/mol | Guidechem[4] |

| Boiling Point | 174 °C | Guidechem[4] |

| Flash Point | 59 °C | Guidechem[4] |

| logP | 0.17490 | Guidechem[4] |

-

Advantages:

-

Higher Lipophilicity: The free base is generally more lipophilic than its salt form, which can be advantageous for crossing biological membranes, such as the blood-brain barrier.

-

Reactive Form: For chemical synthesis and modification, the free base is the reactive species, as the lone pairs on the nitrogen atoms are available for nucleophilic reactions.

-

-

Disadvantages:

-

Lower Solubility in Aqueous Media: The free base typically exhibits poor water solubility, which can limit its use in aqueous formulations and oral bioavailability.

-

Lower Stability: Amines in their free base form can be more susceptible to oxidation and degradation, potentially leading to a shorter shelf life.[4]

-

Handling Challenges: Free bases of amines can be oily or low-melting solids, making them more difficult to handle, weigh, and formulate into solid dosage forms.

-

6-Fluoro-1,4-Diazepane Dihydrochloride Salt

The dihydrochloride salt of 6-fluoro-1,4-diazepane (CAS: 2809997-63-3) is formed by treating the free base with two equivalents of hydrochloric acid. This process protonates both nitrogen atoms of the diazepane ring.

-

Chemical Structure:

Caption: Chemical structure of 6-fluoro-1,4-diazepane dihydrochloride.

-

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₁₃Cl₂FN₂ | Achmem[5] |

| Molecular Weight | 191.07 g/mol | Achmem[5] |

| Physical Form | Solid | Sigma-Aldrich[6] |

-

Advantages:

-

Enhanced Aqueous Solubility: The ionic nature of the dihydrochloride salt significantly increases its solubility in water and other polar solvents, which is highly desirable for pharmaceutical formulations, especially for parenteral administration.[7]

-

Improved Stability: The protonation of the amine groups reduces their susceptibility to oxidation, leading to enhanced chemical stability and a longer shelf life.[4]

-

Crystalline Solid: Hydrochloride salts are often crystalline solids with well-defined melting points, making them easier to purify, handle, and formulate into tablets and capsules.

-

Reduced Hygroscopicity (Potentially): While hydrochloride salts can be hygroscopic, in some cases, the crystalline salt form can be less prone to water absorption than the amorphous free base.

-

-

Disadvantages:

-

Lower Lipophilicity: The increased polarity of the salt form reduces its lipophilicity, which may hinder its ability to cross biological membranes.

-

Hygroscopicity: Many amine hydrochloride salts are hygroscopic, meaning they tend to absorb moisture from the air. This can affect the stability, processability, and storage of the compound.

-

Synthesis and Preparation

While specific literature on the synthesis of 6-fluoro-1,4-diazepane is scarce, this section provides established, general methodologies for the synthesis of the free base and its conversion to the dihydrochloride salt, based on known procedures for similar diazepine derivatives.[8][9]

Synthesis of 6-Fluoro-1,4-Diazepane Free Base (Generalized Protocol)

A common route to 1,4-diazepanes involves the cyclization of a suitable diamine with a dielectrophile. For 6-fluoro-1,4-diazepane, a plausible synthetic route could start from a fluorinated C3 synthon.

Sources

- 1. jocpr.com [jocpr.com]

- 2. benthamscience.com [benthamscience.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Fluorous Synthesis of 1,4-Benzodiazepine-2,5-dione Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Imperative for Novel Scaffolds in Kinase Inhibitor Design

An In-Depth Technical Guide to the Application of 6-Fluoro-1,4-Diazepane in Kinase Inhibitor Research

Kinases remain one of the most critical target classes in modern drug discovery, with over 80 small molecule kinase inhibitors approved for clinical use, primarily in oncology.[1] These enzymes are fundamental regulators of complex cellular processes, and their dysregulation is a hallmark of numerous diseases.[2] The development of kinase inhibitors has evolved from broadly active "dirty" drugs to highly selective agents targeting specific isoforms or mutant forms of a kinase. This pursuit of selectivity and improved pharmacological properties has driven medicinal chemists to explore novel chemical space.

Within this context, saturated N-heterocycles are prevalent scaffolds in FDA-approved drugs, with over two-thirds of small-molecule therapeutics containing at least one such ring system. Their three-dimensional structures allow for precise vectoral presentation of substituents to engage with protein targets. The 1,4-diazepane ring, a seven-membered saturated heterocycle, has shown particular promise as a versatile scaffold in designing inhibitors for various targets, including serine proteases and kinases.[3][4]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[5][6] The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[6][7][8] This guide provides a comprehensive review of the synthesis and application of a specific, strategically fluorinated scaffold: 6-fluoro-1,4-diazepane . We will explore the underlying scientific rationale for its use, detail its role in the design of next-generation kinase inhibitors, provide actionable experimental protocols, and offer perspectives on its future potential in drug development.

Pillar I: The Physicochemical Impact of Fluorination on the Diazepane Scaffold

The decision to introduce a fluorine atom into a drug candidate is a calculated one, aimed at fine-tuning its molecular properties for optimal therapeutic effect. When applied to the 1,4-diazepane ring, fluorination at the 6-position imparts several key advantages.

Modulation of Basicity (pKa): The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect.[7] When placed at the C6 position of the 1,4-diazepane ring, it lowers the basicity (pKa) of the two nitrogen atoms. This is a critical modification, as the charge state of a molecule at physiological pH (around 7.4) dictates its membrane permeability and potential for off-target interactions, such as hERG channel binding.[9][10] By reducing the basicity, the 6-fluoro-1,4-diazepane moiety can improve a compound's oral bioavailability and reduce its potential for certain toxicities.

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This inherent stability makes the fluorinated position resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes, a common pathway for drug metabolism.[7][8] Placing a fluorine at a metabolically vulnerable position on the diazepane ring can block this pathway, thereby increasing the drug's half-life and overall exposure in the body.[11]

Conformational Control and Binding Interactions: The introduction of a fluorine atom can influence the conformational preferences of the seven-membered diazepane ring. This conformational restriction can pre-organize the molecule into a bioactive conformation that is more favorable for binding to the target kinase, leading to an increase in potency. Furthermore, the C-F bond can participate in favorable non-covalent interactions within the kinase ATP-binding site, including dipole-dipole interactions and weak hydrogen bonds with backbone amides or specific residues, further enhancing binding affinity.

The logical flow of these benefits is summarized in the diagram below.

Pillar II: Synthesis of the 6-Fluoro-1,4-Diazepane Scaffold

The availability of robust and scalable synthetic routes is paramount for the exploration of any new chemical scaffold in drug discovery. While the direct synthesis of 6-fluoro-1,4-diazepane is not extensively detailed in publicly available literature, its preparation can be conceptualized through established methods for synthesizing fluorinated N-heterocycles and related diazepanes.[12] A plausible retrosynthetic analysis suggests a strategy involving the cyclization of a fluorinated C3 building block with a protected ethylenediamine derivative.

The general workflow for synthesizing a kinase inhibitor incorporating this scaffold would typically involve the initial preparation of the core heterocycle, followed by sequential functionalization.

Pillar III: Application in Kinase Inhibitor Research - A Case Study Approach